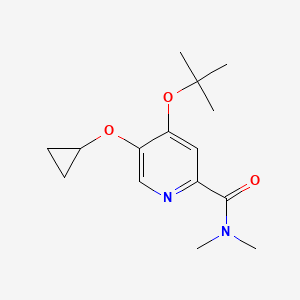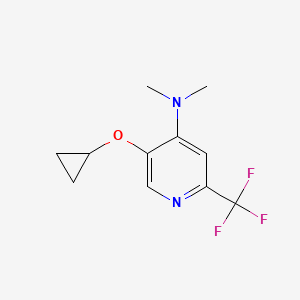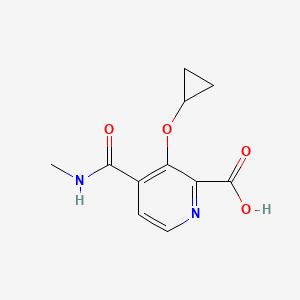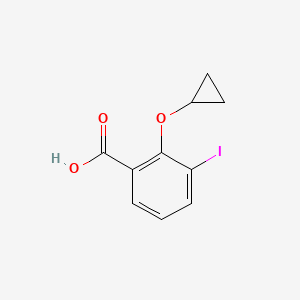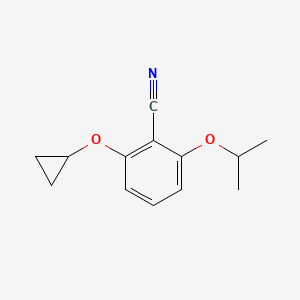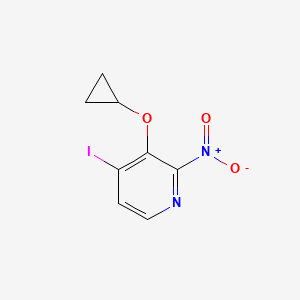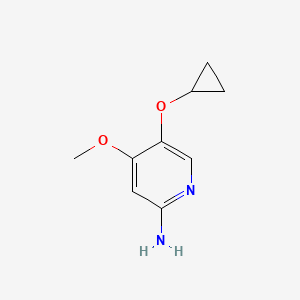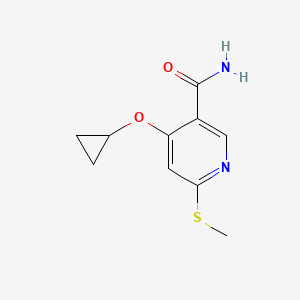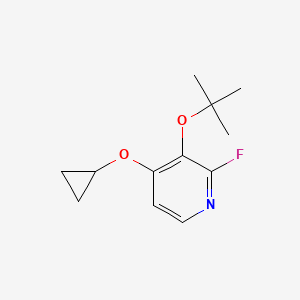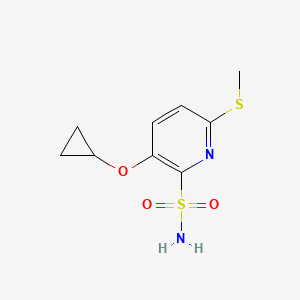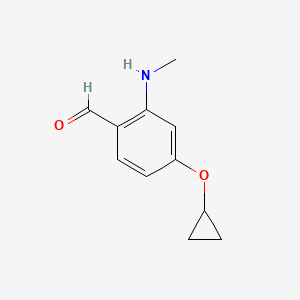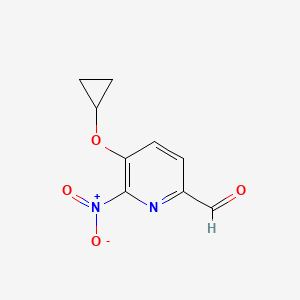
5-Cyclopropoxy-6-nitropicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-nitropicolinaldehyde is an organic compound with the molecular formula C9H8N2O4. It features a cyclopropoxy group and a nitro group attached to a picolinaldehyde core. This compound is notable for its unique structure, which includes a three-membered cyclopropane ring and a nitro group on an aromatic ring, making it a subject of interest in organic chemistry research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-nitropicolinaldehyde typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved by reacting a suitable cyclopropane derivative with an appropriate reagent to introduce the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-nitropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-nitropicolinaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and cellular functions, making it a compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
5-Nitropicolinaldehyde: Lacks the cyclopropoxy group but shares the nitro and aldehyde functionalities.
Cyclopropoxybenzaldehyde: Contains the cyclopropoxy group but lacks the nitro group.
6-Nitropyridine-2-carbaldehyde: Similar structure but with different positioning of functional groups.
Uniqueness: 5-Cyclopropoxy-6-nitropicolinaldehyde is unique due to the combination of a cyclopropoxy group and a nitro group on a picolinaldehyde core. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H8N2O4 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O4/c12-5-6-1-4-8(15-7-2-3-7)9(10-6)11(13)14/h1,4-5,7H,2-3H2 |
InChI-Schlüssel |
IWKZIDANPHENPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=C(C=C2)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


